molecular formula C25H29N3O6S B2955993 Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 451467-45-1

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Cat. No. B2955993
CAS RN: 451467-45-1
M. Wt: 499.58
InChI Key: BBGWNEYAZLARIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar quinazoline derivatives has shown their potential in synthesizing new compounds with significant antimicrobial properties. For example, studies have demonstrated the synthesis of new quinazolines as potential antimicrobial agents, highlighting the versatility of quinazoline derivatives in drug discovery processes (Desai, Shihora, & Moradia, 2007).

Anticancer Properties

Further research into quinazolinone derivatives has revealed their potential in acting as potent inhibitors for key enzymes or receptors involved in cancer progression. For instance, the development of quinazolinone-based derivatives has shown promising results as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating a strong foundation for anticancer agent development (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Tyrosinase Inhibition and Antioxidant Activity

In the search for new therapeutic agents, compounds such as 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides have been synthesized and found to be potent tyrosinase inhibitors. These compounds not only exhibit strong inhibitory activity but also show promising antioxidant capabilities, suggesting their potential in treating diseases associated with oxidative stress and melanin synthesis dysregulation (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).

properties

IUPAC Name

ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-3-5-6-11-28-24(32)20-10-9-17(23(31)26-15-19-8-7-12-34-19)13-21(20)27-25(28)35-16-18(29)14-22(30)33-4-2/h7-10,12-13H,3-6,11,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGWNEYAZLARIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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